Bensulfuron-methyl
Overview
Description
Mechanism of Action
Target of Action
Bensulfuron-methyl primarily targets the acetolactate synthase (ALS) enzyme . ALS is a key enzyme in the biosynthetic pathway of branched amino acids in plants and microorganisms . By inhibiting this enzyme, this compound effectively controls annual weeds in the Cyperaceae family .
Mode of Action
This compound, a sulfonylurea herbicide, inhibits the ALS enzyme . This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth . The herbicide’s interaction with its target results in the death of susceptible plants .
Biochemical Pathways
The inhibition of the ALS enzyme by this compound affects the biosynthetic pathway of branched amino acids . This disruption leads to a deficiency of these essential amino acids, causing a halt in protein synthesis and cell division . Additionally, certain bacteria can degrade this compound, involving putative hydrolase or esterase genes .
Pharmacokinetics
This compound is moderately soluble in water, non-volatile, and moderately mobile . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment.
Result of Action
The primary result of this compound’s action is the effective control of various weeds and sedges . By inhibiting the ALS enzyme, it disrupts the growth of these plants, leading to their death . It’s worth noting that some plants have developed resistance to this compound, with mutations in the als gene contributing to this resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its moderate solubility and mobility suggest that it can be transported through the soil, potentially reaching groundwater . Furthermore, its persistence in water systems can be influenced by factors such as pH and temperature . It’s also important to note that the development of resistance in target plants can impact the herbicide’s efficacy .
Biochemical Analysis
Biochemical Properties
Bensulfuron-methyl plays a significant role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell division in target plants, leading to their eventual death. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the conversion of pyruvate to acetolactate, a key step in amino acid biosynthesis .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in plants. It inhibits cell division and elongation, leading to stunted growth and chlorosis. The compound also impacts cell signaling pathways by disrupting the synthesis of essential amino acids, which are vital for protein production and metabolic processes. In cucumber seedlings, this compound residue has been shown to significantly decrease biomass, chlorophyll content, net photosynthesis rate, stomatal conductance, and transpiration rate . These effects highlight the compound’s influence on cellular metabolism and overall plant health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the acetolactate synthase enzyme, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate from pyruvate, thereby blocking the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing cell death . Additionally, resistance to this compound has been observed in some plant species due to mutations in the ALS gene, which alter the enzyme’s binding site and reduce the herbicide’s efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature, pH, and microbial activity. Studies have shown that this compound can persist in water systems under certain conditions, although it is not highly toxic to mammals . Long-term exposure to this compound can lead to the development of resistance in target plant species, necessitating the use of alternative herbicides or integrated weed management strategies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally considered to have low toxicity to mammals. At higher doses, it can cause adverse effects such as delayed development and unspecific effects in rats . The no-observed-adverse-effect level (NOAEL) for this compound in dogs has been determined to be 19.9 mg/kg body weight per day . These findings indicate that while this compound is relatively safe at low doses, caution should be exercised at higher exposure levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its degradation by microbial enzymes. The compound is hydrolyzed and oxidized by enzymes such as hydrolases and esterases, leading to the formation of degradation products . These metabolic pathways are essential for the bioremediation of this compound-contaminated environments, as they facilitate the breakdown and removal of the herbicide from soil and water systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects. In paddy fields, this compound has been shown to exhibit medium to low mobility, depending on soil conditions . This mobility affects its distribution and persistence in the environment, influencing its overall efficacy and environmental impact.
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where the acetolactate synthase enzyme is located. The compound’s activity is dependent on its ability to reach and bind to the enzyme’s active site within the chloroplasts . This localization is crucial for its herbicidal action, as it ensures that this compound effectively inhibits the target enzyme and disrupts amino acid biosynthesis.
Preparation Methods
The synthesis of bensulfuron-methyl involves several steps:
Preparation of 2-amino-4,6-dimethoxypyrimidine: This is achieved by reacting guanidine nitrate with diethyl malonate in ethanol and sodium ethoxide, followed by chlorination with phosphorus oxychloride and subsequent reaction with sodium methoxide.
Preparation of methyl 2-(chlorosulfonyl)benzoate: This involves the chlorination of methyl o-toluate with phosphorus trichloride and chlorine gas, followed by reaction with thiourea and subsequent chlorination.
Final coupling reaction: The final step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with methyl 2-(chlorosulfonyl)benzoate in the presence of a base to yield this compound.
Chemical Reactions Analysis
Bensulfuron-methyl undergoes various chemical reactions:
Biodegradation: Microbial degradation of this compound involves the cleavage of the sulfonylurea bridge, leading to the formation of various metabolites.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
Bensulfuron-methyl has several scientific research applications:
Comparison with Similar Compounds
Bensulfuron-methyl is part of the sulfonylurea herbicide family, which includes compounds such as nicosulfuron, halosulfuron-methyl, pyrazosulfuron, and ethoxysulfuron . Compared to these compounds, this compound is unique in its specific application for controlling broadleaf and cyperaceous weeds in paddy fields . Additionally, its chemical structure, which includes a dimethoxypyrimidine moiety, distinguishes it from other sulfonylurea herbicides .
Properties
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFTWRPUQYINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024164 | |
Record name | Bensulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83055-99-6 | |
Record name | Bensulfuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83055-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bensulfuron-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bensulfuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSULFURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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